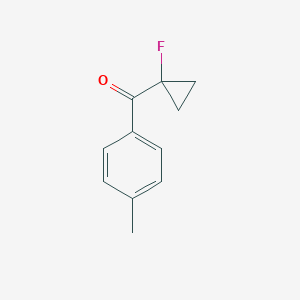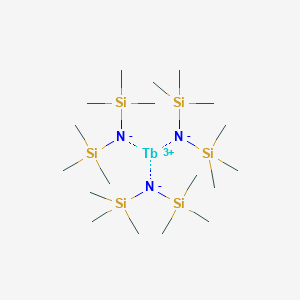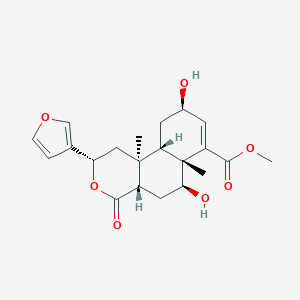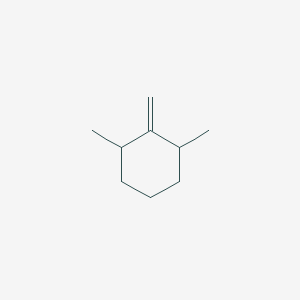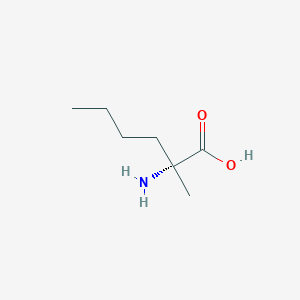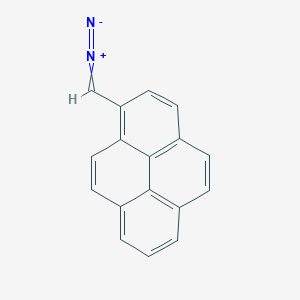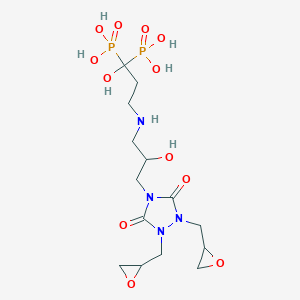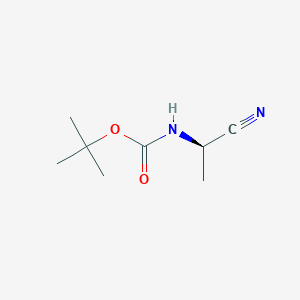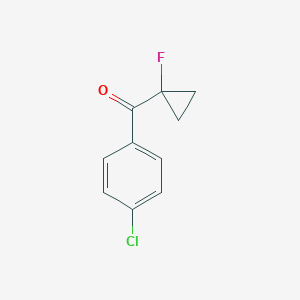
(4-Chlorophenyl)(1-fluorocyclopropyl)methanone
説明
Synthesis Analysis
The synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone involves efficient, high-yield processes. One method reported involves the reaction of different aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in the presence of NaH/TBAB, leading to phenyl cyclopropyl methanones which are further reduced to respective alcohols or methylenes (Dwivedi et al., 2005). Another approach involves acylation and cyclization with 4-chlorobutyryl chloride and chlorobenzene, resulting in a "one-pot" reaction yield of 70.6% (Gao Xue-yan, 2011).
Molecular Structure Analysis
The molecular structure of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone and related compounds has been elucidated through various spectroscopic and analytical techniques, including X-ray crystallography. These studies have provided insight into the effect of chlorine substitution and the presence of halogen bonds in the solid-state structures of these compounds (Hassanain et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone towards various nucleophiles has been documented. For instance, benzo[b]thiophene sulfoxide derivatives undergo Michael-type nucleophilic addition, demonstrating the versatility of these compounds in synthetic chemistry (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone derivatives, such as melting points, boiling points, and solubilities, are critical for their application in various fields. These properties are influenced by the molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photostability, are essential for understanding the behavior of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone in different chemical environments. The introduction of fluorine atoms into organic compounds, for instance, can significantly affect their chemical properties, enhancing their reactivity and stability (Woydziak et al., 2012).
科学的研究の応用
Methanotrophs and Methane Utilization
Methanotrophs, bacteria that use methane as their sole carbon source, have various biotechnological applications, including the production of single-cell proteins, biopolymers, and other valuable compounds like methanol and formaldehyde. These bacteria can also be genetically engineered to produce new compounds, demonstrating the potential for utilizing methane, a component structurally related to cyclopropyl groups, in creating value from gas resources (Strong, Xie, & Clarke, 2015).
Chlorophenols in the Environment
Chlorophenols, compounds related to the chlorophenyl group in "(4-Chlorophenyl)(1-fluorocyclopropyl)methanone," are studied for their environmental impact, including their moderate to high persistence and potential toxic effects on aquatic life. These studies suggest a need for understanding the environmental behavior and degradation pathways of chlorophenyl-related compounds (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Remediation
Research on chlorophenols has also focused on their biodegradation using zero-valent iron and bimetal systems, highlighting the potential for remediation technologies to address contamination by chlorophenyl compounds. These studies provide a foundation for developing methods to degrade or remediate environments contaminated with structurally related compounds (Gunawardana, Singhal, & Swedlund, 2011).
Antioxidant Properties of Chromones
Chromones, compounds structurally distinct but related in the broader context of cyclopropyl and phenyl functionalities, exhibit significant antioxidant properties, suggesting potential for pharmaceutical or nutraceutical applications. This area of research may offer insights into the design and application of molecules with similar functionalities for health-related benefits (Yadav, Parshad, Manchanda, & Sharma, 2014).
Safety And Hazards
- (4-Chlorophenyl)(1-fluorocyclopropyl)methanone should be handled with care due to its potential toxicity and reactivity.
- Use appropriate protective equipment (gloves, goggles) when working with the compound.
- Dispose of waste following proper guidelines.
将来の方向性
- Further research could explore its pharmacological properties, potential applications in drug discovery, and modifications for improved reactivity.
- Investigate its interactions with biological targets and evaluate its biological activity.
特性
IUPAC Name |
(4-chlorophenyl)-(1-fluorocyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAIPRZVBAOLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474078 | |
| Record name | (4-Chlorophenyl)(1-fluorocyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(1-fluorocyclopropyl)methanone | |
CAS RN |
103543-60-8 | |
| Record name | (4-Chlorophenyl)(1-fluorocyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


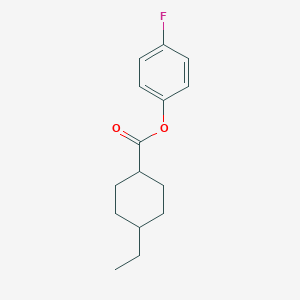
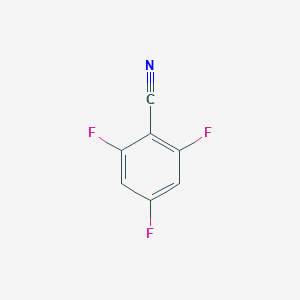
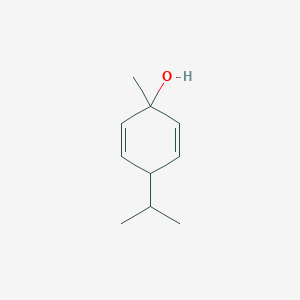
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
